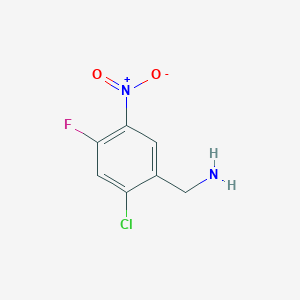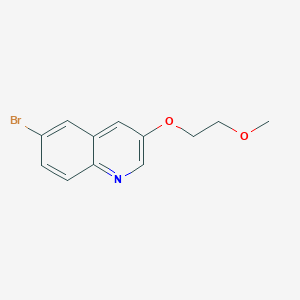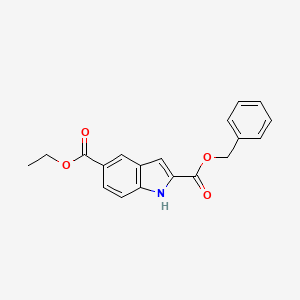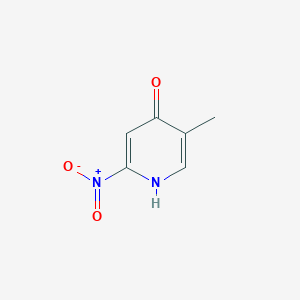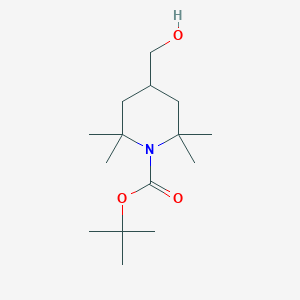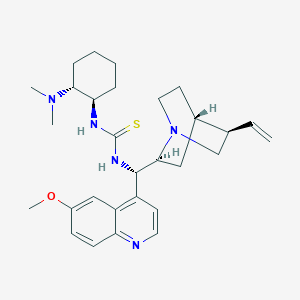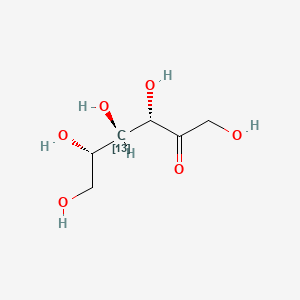
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a chemical compound with the molecular formula C6H12O6. It is a hexose, a type of simple sugar, and is known for its multiple hydroxyl groups attached to the carbon chain. This compound is significant in various biochemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fermentation of glucose using specific strains of microorganisms. These microorganisms are capable of converting glucose into the desired compound through a series of enzymatic reactions. The process is optimized for yield and purity, and the product is subsequently purified using various techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different alcohols. Substitution reactions can result in the formation of esters, ethers, and other derivatives.
Aplicaciones Científicas De Investigación
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is involved in metabolic pathways and is used in studies related to carbohydrate metabolism and enzymatic reactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological processes and diseases.
Industry: The compound is used in the production of pharmaceuticals, food additives, and other industrial products.
Mecanismo De Acción
The mechanism of action of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Glucose: A simple sugar with a similar structure but different stereochemistry.
Fructose: Another hexose with a different arrangement of hydroxyl groups.
Mannose: A hexose with a different configuration of hydroxyl groups.
Uniqueness
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i5+1 |
Clave InChI |
BJHIKXHVCXFQLS-HMCZEMNTSA-N |
SMILES isomérico |
C([C@@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




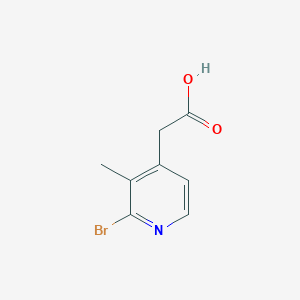
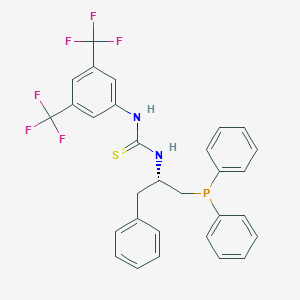
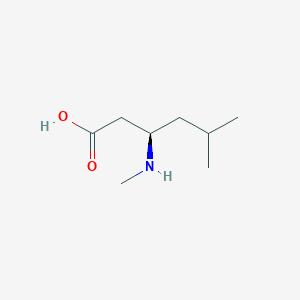
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
